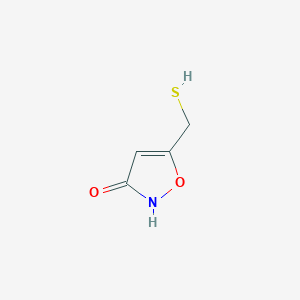
5-(Sulfanylmethyl)-1,2-oxazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Mercaptomethyl)isoxazol-3(2H)-one is a heterocyclic compound featuring a five-membered isoxazole ring with a mercaptomethyl group at the 5-position. Isoxazole derivatives are known for their significant biological activities and are commonly found in various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Mercaptomethyl)isoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-acyllactams with hydrazines or hydroxylamines, which acts as 1,3-bielectrophiles in heterocyclization reactions . Another method involves the use of Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often focus on eco-friendly and cost-effective synthetic strategies. Metal-free synthetic routes are preferred due to the high costs, low abundance, and toxicity associated with metal-catalyzed reactions .
Chemical Reactions Analysis
Types of Reactions
5-(Mercaptomethyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The mercaptomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced isoxazole derivatives, and substituted isoxazole compounds .
Scientific Research Applications
5-(Mercaptomethyl)isoxazol-3(2H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Mercaptomethyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The mercaptomethyl group can form covalent bonds with target proteins, leading to inhibition or activation of specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-Methylisoxazol-3(2H)-one: Lacks the mercaptomethyl group but shares the isoxazole core.
4-Aminoalkylpyrazol-3-ones: Structurally similar but with different substituents at the 4-position.
Uniqueness
5-(Mercaptomethyl)isoxazol-3(2H)-one is unique due to the presence of the mercaptomethyl group, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives .
Properties
CAS No. |
89660-61-7 |
|---|---|
Molecular Formula |
C4H5NO2S |
Molecular Weight |
131.16 g/mol |
IUPAC Name |
5-(sulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C4H5NO2S/c6-4-1-3(2-8)7-5-4/h1,8H,2H2,(H,5,6) |
InChI Key |
GICQSDULUVJRIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ONC1=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride](/img/structure/B13092655.png)
![1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13092658.png)

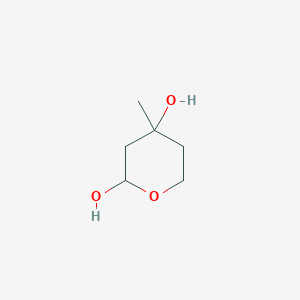
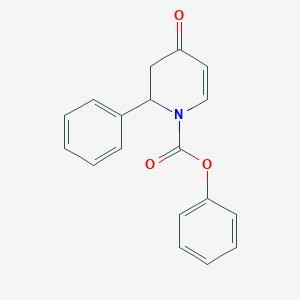
![[2-Oxo-3-(2-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester](/img/structure/B13092689.png)
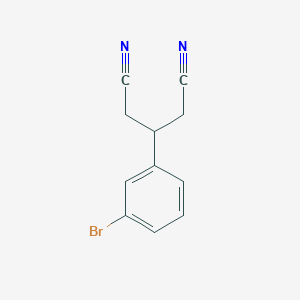
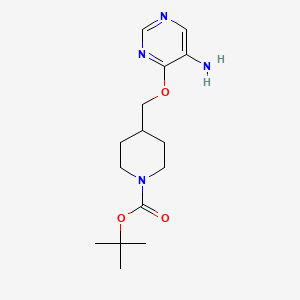
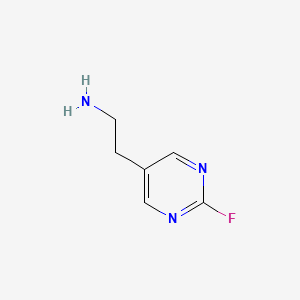
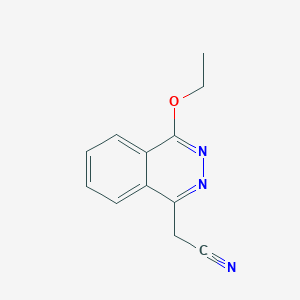
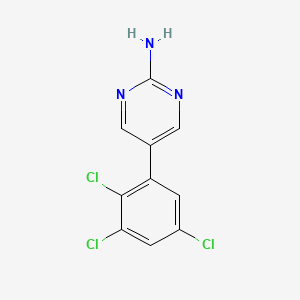

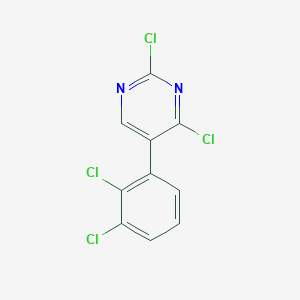
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13092764.png)
